1-Butene, 2-(chloromethyl)-
Description
1-Butene, 2-(chloromethyl)-, also known as 1-Butene, 2-(chloromethyl)-, is a useful research compound. Its molecular formula is C5H9Cl and its molecular weight is 104.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Butene, 2-(chloromethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Butene, 2-(chloromethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(chloromethyl)but-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Cl/c1-3-5(2)4-6/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTVNYBFQRYQEJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00945700 | |
Record name | 2-(Chloromethyl)but-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00945700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23010-02-8 | |
Record name | 1-Butene, 2-(chloromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023010028 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Chloromethyl)but-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00945700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What synthetic applications have been explored for 1-Butene, 2-(chloromethyl)-?
A1: 1-Butene, 2-(chloromethyl)-, also known as 3-Chloro-2-(chloromethyl)prop-1-ene, serves as a versatile building block in organic synthesis.
Q2: How does the structure of compounds derived from 1-Butene, 2-(chloromethyl)- relate to their odor?
A: Studies investigating the relationship between structure and odor in 1,4-dioxepan-6-ones derived from 1-Butene, 2-(chloromethyl)- revealed the importance of specific structural features. Researchers observed that the presence of a benzenoid ring system is crucial for imparting a marine odor profile. [] For instance, while 2-propyl-1,4-dioxepan-6-one exhibited a green floral odor, the incorporation of a benzene ring led to compounds with distinct marine scents. This highlights the significant influence of structural modifications on the olfactory properties of these compounds.
Q3: Are there any alternative synthetic routes to compounds typically synthesized using 1-Butene, 2-(chloromethyl)-?
A: Yes, researchers have explored alternative synthetic approaches to access compounds traditionally prepared using 1-Butene, 2-(chloromethyl)-. For example, 2-Chloromethyl-3-tributylstannyl-1-propene, a bifunctional reagent, can serve as an alternative starting material. This compound, accessible from 2-methyl-1-propene-3-ol, offers a different reactivity profile due to the presence of both allystannane and allyl chloride functionalities. [] This allows for diverse synthetic transformations, potentially leading to the synthesis of compounds typically derived from 1-Butene, 2-(chloromethyl)- through different reaction pathways.
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